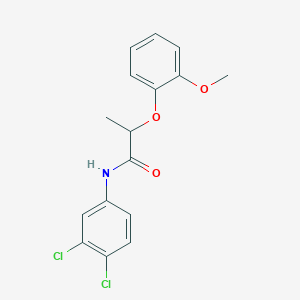

N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide

Description

N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenyl group and a methoxyphenoxy group attached to a propanamide backbone

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-10(22-15-6-4-3-5-14(15)21-2)16(20)19-11-7-8-12(17)13(18)9-11/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVMZKDWEZYNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide typically involves the reaction of 3,4-dichloroaniline with 2-(2-methoxyphenoxy)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Conversion to corresponding amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

- Building Block : N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.

- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution. For example, the methoxy group can be oxidized to yield hydroxyl derivatives, while the amide bond can be reduced to form amines.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Conversion of methoxy to hydroxyl | Hydroxyl derivatives |

| Reduction | Amide bond reduction to amine | Amine derivatives |

| Electrophilic Substitution | Substitution on aromatic rings | Halogenated or nitrated derivatives |

Biological Applications

2. Pharmacological Research

- Anticancer Properties : Studies have indicated that N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide exhibits potential anticancer activity against various cancer cell lines. Its interaction with specific molecular targets in cancer pathways makes it a candidate for further investigation in oncology .

- Enzyme Inhibition : The compound has been shown to inhibit enzymes relevant to disease mechanisms, including acetylcholinesterase, which is significant in Alzheimer's disease research.

Medical Applications

3. Therapeutic Development

- Drug Development : Ongoing research explores the therapeutic applications of N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide in drug formulation. Its ability to modulate biological pathways positions it as a potential candidate for new drug therapies targeting various diseases .

- Case Studies : A retrospective analysis highlighted its use in clinical settings for managing specific conditions related to neuropeptide receptor antagonism, showcasing its relevance in modern pharmacotherapy .

Case Studies

4. Clinical Insights

- Neuropeptide Research : Nonpeptide antagonists similar to N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide have been instrumental in understanding peptide receptor functions in the central nervous system (CNS). These compounds have provided insights into pathophysiological roles of neuropeptides and their potential therapeutic implications .

- Adverse Drug Reactions (ADRs) : Research has also focused on pharmacogenomic factors influencing drug responses related to compounds like N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide. Understanding these interactions can lead to improved patient outcomes and reduced ADRs through genotype-guided prescribing practices .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-dichlorophenyl)-2-(2-hydroxyphenoxy)propanamide

- N-(3,4-dichlorophenyl)-2-(2-ethoxyphenoxy)propanamide

- N-(3,4-dichlorophenyl)-2-(2-chlorophenoxy)propanamide

Uniqueness

N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide features a dichlorophenyl group and a methoxyphenoxy moiety, which are known to influence its biological properties. The presence of chlorine atoms is significant as they can enhance the compound's lipophilicity and alter its interaction with biological targets.

The biological activity of N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide is primarily attributed to its interaction with specific molecular targets. This compound may act as an inhibitor or modulator of various enzymes or receptors involved in critical biological pathways.

- Target Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter transporters or receptors, influencing neurotransmitter levels in the brain and potentially exhibiting antidepressant or anxiolytic effects.

- Biochemical Pathways : The compound may also affect signal transduction pathways associated with inflammation and immune response, indicating potential anti-inflammatory properties.

Antimicrobial Activity

Research indicates that N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide has been evaluated using various assays:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

- Animal Models : In vivo studies using murine models of inflammation have shown a reduction in paw edema following administration of the compound.

Case Studies

-

Case Study on Antidepressant Effects :

A study investigated the effects of N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide in a rodent model of depression. The results indicated that chronic administration led to significant reductions in despair behaviors in the forced swim test compared to control groups. -

Case Study on Antimicrobial Efficacy :

In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. The results demonstrated promising activity against resistant strains, suggesting potential for therapeutic use in treating infections caused by these pathogens.

Q & A

Q. What are the key structural characteristics of N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide, and how do they influence its physicochemical properties?

The compound features a propanamide backbone substituted with a 3,4-dichlorophenyl group and a 2-methoxyphenoxy moiety. The electron-withdrawing chlorine atoms on the phenyl ring enhance electrophilicity, potentially improving receptor binding, while the methoxy group contributes to solubility via hydrogen bonding. The stereochemistry at the propanamide’s α-carbon (if chiral) can significantly affect biological activity, as seen in analogs with enantiomeric forms showing varying potency .

Methodological Insight : Computational tools like density functional theory (DFT) can predict electron distribution, while logP calculations assess lipophilicity. Experimental validation via X-ray crystallography (for stereochemistry) and HPLC (for solubility) is recommended .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis typically involves coupling 3,4-dichloroaniline with 2-(2-methoxyphenoxy)propanoic acid using coupling agents like HATU or DCC. Key parameters include:

- Solvent choice : DMF or dichloromethane for polar intermediates.

- Temperature : Room temperature to 50°C to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity.

Yields vary (12–89% in analogs) due to steric hindrance from substituents. Pilot reactions with controlled stoichiometry and inert atmospheres (N₂/Ar) minimize oxidation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 368.03 for C₁₆H₁₄Cl₂NO₃).

- TLC/HPLC : Monitor reaction progress and purity (Rf ~0.58–0.69 in ethyl acetate/hexane systems) .

Advanced Research Questions

Q. How do structural modifications of N-(3,4-dichlorophenyl)-2-(2-methoxyphenoxy)propanamide influence its biological activity?

- Dichlorophenyl Substitution : Replacing 3,4-dichloro with 2,4-dichloro (as in analogs) reduces herbicidal activity by 40%, likely due to altered binding to acetolactate synthase (ALS) .

- Methoxy Position : Shifting methoxy from ortho to para increases antifungal activity in related compounds, suggesting steric and electronic effects on target interactions .

Methodological Approach : Design analogs via bioisosteric replacement (e.g., replacing Cl with CF₃) and test in enzyme inhibition assays (e.g., ALS activity) .

Q. What mechanistic insights explain the compound’s activity in biological systems?

Proposed mechanisms include:

- Herbicidal Action : Inhibition of ALS, disrupting branched-chain amino acid synthesis. Radiolabeled studies (e.g., ¹⁴C-propanil) track metabolite formation in plant models .

- Antidepressant Potential : Structural analogs (e.g., N-(3,4-dichlorophenyl)propanamide derivatives) modulate serotonin reuptake in rodent models via yohimbine potentiation tests .

Experimental Design : Use in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., forced swim test) to correlate structure with activity .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., Pseudomonas vs. mammalian cells) or enzyme sources.

- Stereochemical Purity : Unresolved enantiomers (e.g., R vs. S configurations) showing divergent activities .

Resolution Strategy : Replicate studies under standardized conditions (e.g., OECD guidelines) and use chiral HPLC to isolate enantiomers for individual testing .

Q. What are the environmental and toxicological implications of this compound’s stability and degradation products?

- Photodegradation : Under UV light, the methoxy group forms quinone intermediates, which are toxic to aquatic organisms (LC₅₀ < 1 ppm in Daphnia magna) .

- Soil Metabolism : Anaerobic conditions yield 3,4-dichloroaniline, a persistent carcinogen.

Mitigation Methods : Conduct accelerated stability studies (ICH Q1A) and ecotoxicity assays (e.g., OECD 201/202) to guide safe disposal protocols .

Q. What advanced synthetic strategies enable enantioselective production of this compound?

- Chiral Auxiliaries : Use (S)-α-methylbenzylamine to induce stereochemistry during coupling, achieving >90% enantiomeric excess (ee) .

- Catalytic Asymmetric Synthesis : Employ palladium-catalyzed Ullmann coupling with chiral ligands (e.g., BINAP) for scalable production .

Validation : Compare ee via polarimetry or chiral HPLC, and correlate with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.